molecular formula C8H15N5O B1475186 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one CAS No. 1546722-47-7

2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B1475186
CAS RN: 1546722-47-7
M. Wt: 197.24 g/mol
InChI Key: XZHBESGJJOHJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one, also known as 2-azido-1-methyl-1,4-diazepan-1-one, is an azide compound that has been used in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzymatic reactions. It is also used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.

Scientific Research Applications

Synthesis and Antimicrobial/Anticancer Activities

One notable application of compounds structurally related to 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one involves their synthesis and evaluation for antimicrobial and anticancer activities. A study highlighted the synthesis of a series of compounds including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones. These compounds were evaluated for their antimicrobial and anticancer properties, showing significant activity in vitro. The study emphasized the importance of structural features in enhancing biological activity, with specific compounds demonstrating potent antimicrobial and anticancer effects, highlighting the potential for developing new therapeutic agents based on this chemical framework (Verma et al., 2015).

Structural and Chemical Transformations

Another research avenue involves exploring the structural and chemical transformations of compounds with a 1,4-diazepane framework, which is related to the core structure of 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one. Investigations into the photooxidation mechanisms of aromatic azides have led to insights into the formation and decay of nitroso oxides, revealing complex interplays between conformational dynamics and reactivity. These studies not only broaden our understanding of the underlying chemistry but also open up possibilities for synthesizing novel compounds with potential applications in various fields, including materials science and pharmacology (Chainikova et al., 2017).

Synthesis of Diazepine Derivatives

Furthermore, research into the synthesis of diazepine derivatives through methodologies such as intramolecular cycloaddition of aromatic azides demonstrates the versatility of these chemical frameworks in generating structurally diverse compounds. These synthetic approaches not only expand the chemical space of diazepines but also enable the exploration of their biological and pharmacological properties, offering potential pathways for drug discovery and development (Kanishcheva et al., 2013).

Multicomponent Synthesis Approaches

Innovative synthetic strategies, such as the use of Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions, have been applied to construct 1,4-diazepane skeletons. These methods provide efficient and convergent routes to synthesize complex molecules, showcasing the potential for rapid generation of molecular diversity. Such synthetic methodologies not only enrich the toolkit of organic chemists but also facilitate the discovery of new molecules with unique properties and applications (Banfi et al., 2007).

properties

IUPAC Name

2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-12-3-2-4-13(6-5-12)8(14)7-10-11-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHBESGJJOHJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.